Methoxy(methyl)(phenyl)(vinyl)silane

Descripción general

Descripción

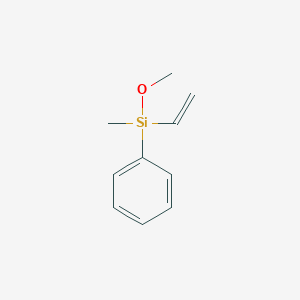

Methoxy(methyl)(phenyl)(vinyl)silane is an organosilicon compound with the molecular formula C10H14OSi. This compound is characterized by the presence of methoxy, methyl, phenyl, and vinyl groups attached to a silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methoxy(methyl)(phenyl)(vinyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane is reacted with methoxyphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of phenyltrichlorosilane with methanol and vinyl chloride. This process is carried out in a controlled environment to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis and Condensation Reactions

The methoxy group (-OMe) undergoes hydrolysis under acidic or basic conditions, forming silanol intermediates (Si-OH) that condense into siloxane networks. This reactivity is critical in applications like surface functionalization and polymer synthesis:

-

Hydrolysis : In ethanol with catalytic nitric acid, methoxy groups hydrolyze to silanols . For example, similar methoxysilanes in acidic media yield crosslinked polysiloxanes .

-

Condensation : Silanol intermediates condense upon heating or under vacuum, forming Si-O-Si linkages. Thermal condensation at 75°C in methanol/acetonitrile mixtures enhances polymerization rates .

Photoredox-Catalyzed Radical Group Transfer

The vinyl group participates in photocatalyzed radical reactions, enabling C–C bond formation. Key findings from photoredox studies include:

-

Catalyst Optimization : [Ir(dtbbpy)(ppy)]PF outperforms 4CzIPN, reducing reaction times from 6 hours to 2 hours (Table 1) .

-

Solvent Effects : Acetonitrile/methanol (9:1) maximizes yield (57%) due to improved radical stabilization .

Table 1: Photoredox Reaction Optimization

| Entry | Photocatalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 4CzIPN | MeCN/MeOH (9:1) | 6 h | 54 |

| 2 | [Ir(dtbbpy)(ppy)]PF | MeCN/MeOH (9:1) | 2 h | 57 |

| 3 | [Ir(dtbbpy)(ppy)]PF | DMF | 24 h | 57 |

Nucleophilic Substitution at Silicon

The methoxy group acts as a leaving group in nucleophilic substitutions. For example:

-

With Tertiary Amines : BuN facilitates methoxy displacement, forming siloxanes or disiloxanes via silylium intermediates .

-

With Halides : In the presence of HCl, methoxy groups are replaced by chloride, yielding chlorosilanes .

Thermal Polymerization of Vinyl Groups

The vinyl substituent enables thermal curing via radical or platinum-catalyzed hydrosilylation:

-

Radical Initiation : Heating with BEt and trace O generates radicals, leading to cyclized or dimerized products .

-

Hydrosilylation : Platinum catalysts promote crosslinking with hydrosilanes, forming robust silicone networks .

Stability and Side Reactions

-

Thermal Stability : The methyl and phenyl groups enhance thermal resistance compared to purely aliphatic silanes .

-

Radical Trapping : TEMPO inhibits radical pathways, confirming the involvement of open-shell intermediates .

Synthetic Procedures

Aplicaciones Científicas De Investigación

Adhesion Promoter in Composite Materials

Methoxy(methyl)(phenyl)(vinyl)silane is commonly used as a coupling agent in composite materials, particularly for improving the adhesion between organic polymers and inorganic substrates. This application is crucial in industries such as automotive and construction, where strong and durable materials are required.

Case Study: Fiberglass-Reinforced Composites

In fiberglass-reinforced composites, the inclusion of this compound has been shown to enhance mechanical properties significantly. It improves the bonding at the interface between the fiberglass and the polymer matrix, resulting in composites that exhibit superior strength and resistance to moisture degradation .

Surface Modification

The compound is employed for surface modification of various materials, enhancing properties such as hydrophobicity and chemical resistance. This is particularly useful in coatings and sealants.

Application Example: Coatings

In coatings, this compound can be used to modify surfaces to repel water and other contaminants, thereby extending the lifespan of the coated materials. The silane reacts with hydroxyl groups on surfaces to form a siloxane network, which provides a durable barrier against environmental factors .

Nanotechnology and Electronics

This compound plays a significant role in the development of hybrid organic-inorganic materials used in nanoelectronics. Its ability to form stable bonds with both organic and inorganic components makes it ideal for applications in thin film transistors and sensors.

Case Study: Hybrid Devices

Research has demonstrated that incorporating this compound into hybrid devices enhances their electrical properties while maintaining structural integrity at the nanoscale. This has implications for the development of more efficient electronic devices .

Polymer Synthesis

In polymer chemistry, this compound acts as a silylating agent that facilitates the synthesis of siloxane-based polymers. These polymers are known for their flexibility, thermal stability, and resistance to oxidation.

Application Example: Silicone Rubber Production

The compound is utilized in producing silicone rubbers by promoting crosslinking reactions during polymerization. This results in materials that are not only flexible but also exhibit excellent thermal stability, making them suitable for automotive parts and medical devices .

Biomedical Applications

Emerging research indicates potential applications of this compound in biomedical fields, particularly in drug delivery systems due to its biocompatibility.

Case Study: Drug Delivery Systems

Studies have explored modifying biomolecules with this silane to enhance their stability and functionality in drug delivery applications. The silane can improve the interaction between drug carriers and biological tissues, potentially leading to more effective therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of methoxy(methyl)(phenyl)(vinyl)silane involves its ability to form strong chemical bonds with both organic and inorganic substrates. This is achieved through the interaction of the silicon atom with hydroxyl groups on the substrate surface, leading to the formation of a stable siloxane network. This network enhances the durability and performance of the materials in which the compound is used .

Comparación Con Compuestos Similares

- Methoxy(methyl)(phenyl)silane

- Methoxy(methyl)(vinyl)silane

- Phenyl(vinyl)silane

Comparison: Methoxy(methyl)(phenyl)(vinyl)silane is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties. Compared to methoxy(methyl)(phenyl)silane, the vinyl group in this compound provides additional reactivity, making it suitable for a broader range of applications. Similarly, the phenyl group enhances the thermal stability and hydrophobicity of the compound compared to methoxy(methyl)(vinyl)silane .

Actividad Biológica

Methoxy(methyl)(phenyl)(vinyl)silane, with the CAS number 80252-60-4, is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and applications in various fields.

- Molecular Formula : C₁₀H₁₄OSi

- Molecular Weight : 178.303 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 180.9 ± 13.0 °C at 760 mmHg

- Flash Point : 54.3 ± 10.0 °C

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic applications.

Toxicity Studies

Pharmacological Effects

- Antioxidant Activity : While direct studies on this compound are sparse, silane compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .

- Potential Antibacterial Properties : Some silane derivatives have shown antibacterial activity against various pathogens, suggesting that this compound may possess similar properties, although specific data are lacking .

Case Study 1: Siloxanes and Their Biological Impacts

A comprehensive review on siloxanes highlighted that while many exhibit low toxicity levels, certain compounds can induce liver enzymes and potentially lead to reproductive toxicity . This raises questions about the long-term exposure effects of this compound in biological systems.

Case Study 2: Antioxidant Properties of Silanes

In a study examining various silane compounds, some demonstrated significant antioxidant activity, which could be beneficial in therapeutic applications such as drug delivery systems or protective agents in biomedical devices . However, specific investigations into this compound's antioxidant capacity are warranted.

Data Table: Comparison of Silane Compounds

| Compound Name | CAS Number | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Antioxidant Activity |

|---|---|---|---|---|---|

| This compound | 80252-60-4 | 178.303 | 0.9 ± 0.1 | 180.9 ± 13.0 | Unknown |

| Trimethoxysilane | 2487-90-3 | 150.22 | 0.95 | 103 | Moderate |

| Vinyltrimethoxysilane | 2768-02-7 | 162.23 | 0.92 | 130 | High |

Propiedades

IUPAC Name |

ethenyl-methoxy-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTCEXAZJVCREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.